Lactosylsphingosine

Übersicht

Beschreibung

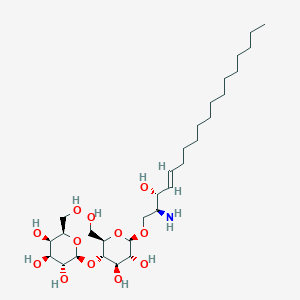

Lactosylsphingosine (LacSph), also termed lyso-lactosylceramide, is a lysosphingolipid composed of a sphingosine backbone linked to a lactose (galactose-glucose) moiety via a β-glycosidic bond. It is the deacylated form of lactosylceramide (LacCer), lacking the fatty acid chain typically attached to the sphingosine amine group. LacSph has a molecular formula of C₃₀H₅₇NO₁₂ and a molecular weight of 623 g/mol . While LacSph is found in trace amounts in the brain, its physiological role remains poorly understood . It accumulates in lysosomal storage disorders (LSDs) such as Krabbe disease and GM1 gangliosidosis, where impaired enzymatic activity disrupts glycosphingolipid metabolism .

Wirkmechanismus

Target of Action

Lactosylsphingosine primarily targets human neutrophils . Neutrophils are a type of white blood cell that plays a crucial role in the body’s immune response. They are the first cells to arrive at the site of an infection and work by neutralizing pathogens.

Mode of Action

This compound interacts with its targets by reducing the viability of human neutrophils in a concentration-dependent manner . This means that the effect of this compound on neutrophils varies depending on the concentration of the compound.

Biochemical Pathways

This compound is a form of lactosylceramide that lacks the fatty acyl group . It is a precursor in the synthesis of lyso-ganglioside GM3 . The synthesis of this compound and its subsequent conversion into lyso-ganglioside GM3 is a part of the sphingolipid metabolic pathway .

Pharmacokinetics

It is known to be soluble in chloroform, methanol, water, and dmso , which suggests that it may have good bioavailability.

Result of Action

The primary result of this compound’s action is the reduction of viability of human neutrophils . This can influence the body’s immune response.

Biochemische Analyse

Biochemical Properties

Lactosylsphingosine interacts with various enzymes, proteins, and other biomolecules. It is a precursor in the synthesis of lyso-ganglioside G M3 . Unlike lactosylceramide, this compound has no effect on protein synthesis and cell proliferation in cardiomyocytes .

Cellular Effects

This compound influences cell function in a variety of ways. For instance, it reduces the viability of human neutrophils in a concentration-dependent manner .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It is involved in the activation of a G protein-coupled receptor, TDAG8, a member of the sphingosine-1-phosphate receptor superfamily .

Biologische Aktivität

Lactosylsphingosine, also known as D-lactosyl-β1-1'-D-erythro-sphingosine or lactosylceramide, is a glycosphingolipid that plays a significant role in various biological processes. It is characterized by its structure, which consists of a sphingosine base linked to a lactosyl group, making it a crucial intermediate in glycosphingolipid metabolism. This article delves into its biological activity, highlighting its roles in cellular processes, implications in diseases, and relevant research findings.

- Molecular Formula : C30H57NO12

- CAS Number : 109785-20-8

This compound is primarily found in brain tissues and is involved in the biosynthesis of more complex glycosphingolipids like gangliosides. Its structural properties contribute to the stability and functionality of cell membranes.

Cellular Processes

This compound is integral to several cellular mechanisms:

- Cell Adhesion : It facilitates the interaction between cells and their extracellular matrix, which is vital for tissue integrity.

- Signaling Pathways : It participates in various signaling pathways that regulate cell growth, differentiation, and apoptosis.

- Immune Response : this compound is involved in modulating immune responses, influencing the behavior of immune cells.

Pathological Implications

Research indicates that this compound is implicated in several diseases, including:

- Neurodegenerative Disorders : Abnormal accumulation of glycosphingolipids, including this compound, has been linked to conditions such as Alzheimer's disease and multiple sclerosis.

- Cancer : Altered levels of this compound may affect tumor cell behavior and contribute to cancer progression.

Case Studies and Observations

-

Role in Gaucher Disease :

- A study highlighted the accumulation of glucosylsphingosine (lyso-Gb1), a related compound, which suggests a potential biomarker role for this compound in Gaucher disease (GD). Elevated levels of lyso-Gb1 were observed in treated mice, indicating its relevance to disease pathology and treatment response .

- Synthesis and Characterization :

- Immunohistochemical Studies :

Data Table: Biological Activity Overview

| Biological Activity | Description |

|---|---|

| Cell Adhesion | Facilitates interactions with extracellular matrix |

| Signaling | Involved in pathways regulating growth and differentiation |

| Immune Modulation | Influences immune cell behavior |

| Role in Neurodegeneration | Linked to conditions like Alzheimer's disease |

| Cancer Progression | Alters tumor cell behavior |

Wissenschaftliche Forschungsanwendungen

Role in Lysosomal Storage Diseases

Lactosylsphingosine is implicated in several lysosomal storage disorders (LSDs), including Gaucher disease. In these conditions, the accumulation of sphingolipids like this compound can lead to cellular dysfunction and pathology.

- Gaucher Disease : Studies have shown that glucosylsphingosine, a related compound, serves as a biomarker for Gaucher disease. Elevated levels of glucosylsphingosine correlate with disease severity and treatment response, suggesting that this compound may have similar diagnostic potential . Research indicates that monitoring these sphingolipids can provide insights into disease progression and therapeutic efficacy .

Cellular Signaling and Function

This compound plays a role in cellular signaling pathways, particularly those involving cell growth and differentiation. Its presence influences membrane dynamics and can modulate receptor activity.

- Signal Transduction : Glycosphingolipids like this compound are involved in the formation of lipid rafts, which are microdomains within cell membranes that facilitate signal transduction processes. This function is critical for various cellular responses, including apoptosis and immune reactions .

Therapeutic Applications

The potential therapeutic applications of this compound are being explored in the context of drug delivery systems and as a target for new treatment modalities.

- Drug Delivery : this compound's ability to interact with specific cellular receptors makes it a candidate for targeted drug delivery systems. Its incorporation into liposomes or nanoparticles could enhance the delivery of therapeutic agents to specific tissues or cells affected by LSDs .

- Novel Therapeutics : Research is ongoing to develop pharmacological agents that can modulate sphingolipid metabolism, including this compound. This approach aims to restore normal cellular function in conditions characterized by sphingolipid accumulation .

Table 1: Summary of Research on this compound Applications

Q & A

Basic Research Questions

Q. What are the primary analytical techniques for detecting and quantifying lactosylsphingosine in biological samples?

this compound (LacSph) is typically quantified using liquid chromatography-mass spectrometry (LC/MS), which offers high sensitivity and specificity for glycosphingolipid analysis. For tissue samples, lipid extraction followed by normalization to phosphate content ensures accurate comparisons between experimental groups . Researchers should validate their methods using internal standards and replicate measurements to account for matrix effects.

Q. How is this compound synthesized in laboratory settings, and what are the standard protocols?

this compound can be synthesized via β-glycosylation of a sphingosine acceptor (e.g., derived from phytosphingosine) with a lactosyl donor. A common protocol involves BF₃·OEt₂ as a promoter in dichloromethane at -40°C, with 4 Å molecular sieves to control moisture . Detailed step-by-step procedures, including purification via column chromatography, should be documented in supplementary materials to ensure reproducibility .

Q. What is the biological significance of this compound in cellular processes?

this compound is a key intermediate in glycosphingolipid metabolism. Elevated levels are linked to lysosomal storage disorders, such as Krabbe disease, due to impaired degradation pathways. In vitro studies using knockout mouse models have shown its accumulation disrupts lipid raft integrity and signaling pathways, necessitating careful comparison with wild-type controls .

Advanced Research Questions

Q. How can researchers optimize glycosylation reactions to improve this compound synthesis yields?

Low yields in β-glycosylation often stem from competing side reactions or suboptimal donor-acceptor ratios. Systematic optimization involves:

- Screening promoters (e.g., TMSOTf vs. BF₃·OEt₂) .

- Adjusting reaction temperature (-40°C to 0°C) to balance kinetics and selectivity.

- Pre-activating the donor before adding the acceptor. Data should be analyzed using ANOVA to identify statistically significant variables, with triplicate trials to ensure reliability .

Q. What experimental strategies address discrepancies in this compound quantification across studies?

Contradictions in LC/MS data may arise from differences in lipid extraction protocols or instrumentation calibration. To reconcile these:

- Standardize sample preparation (e.g., Folch vs. Bligh-Dyer methods).

- Use isotope-labeled internal standards (e.g., d₅-LacSph) for normalization.

- Cross-validate results with orthogonal techniques like thin-layer chromatography . A meta-analysis framework, as described in systematic review guidelines, can contextualize variability .

Q. How should researchers design experiments to investigate this compound’s role in disease pathogenesis?

Hypothesis-driven approaches include:

- In vitro models : Treating neuronal cell lines with LacSph to assess cytotoxicity via MTT assays.

- In vivo models : Using tissue-specific saposin-deficient mice to study lipid accumulation dynamics .

- Multi-omics integration : Correlating LacSph levels with transcriptomic/proteomic datasets to identify dysregulated pathways. Ensure ethical compliance and power calculations for animal studies .

Q. What methodological pitfalls should be avoided when analyzing this compound in complex matrices?

Common pitfalls include:

- Ion suppression in LC/MS : Mitigate by optimizing mobile phase composition.

- Incomplete lipid extraction : Validate recovery rates using spiked samples.

- Overinterpretation of correlative data : Use causal inference models (e.g., Mendelian randomization) to distinguish association from causation .

Q. Data Presentation and Reproducibility

Q. How can researchers ensure reproducibility when publishing this compound-related findings?

- Provide raw data and processing scripts in supplementary materials.

- Detail instrument parameters (e.g., MS fragmentation patterns) and statistical thresholds (e.g., p-value adjustments for multiple comparisons) .

- Follow journal guidelines for figures: Use high-resolution images, label axes clearly, and avoid overcrowding chemical structures in graphical abstracts .

Q. What frameworks guide the formulation of robust research questions about this compound?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to define scope. For example:

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

LacSph belongs to the lysosphingolipid family, characterized by a sphingoid base with a single carbohydrate head group. Below is a detailed comparison with structurally or functionally related compounds:

Psychosine (Galactosylsphingosine, Psy)

- Structure : Psy consists of sphingosine linked to galactose (vs. lactose in LacSph).

- Biological Role : Accumulates in Krabbe disease due to GALC deficiency. Unlike LacSph, Psy’s free amine group is critical for lysosomal toxicity, as it increases lysosomal pH, disrupts lipid metabolism, and induces cell death in oligodendrocyte precursor cells .

- Toxicity : Psy causes lysosomal dysfunction (e.g., elevated cathepsin activity, neutral lipid storage), while its acetylated derivative (N-AcPsy) lacks these effects, underscoring the importance of the free amine group .

Glucosylsphingosine (GlcSph)

- Structure : Similar to LacSph but with a single glucose residue.

- Biological Role: Accumulates in Gaucher disease due to GBA1 mutations. GlcSph shares lysosomal toxicity with LacSph but is more extensively studied, with documented roles in promoting inflammation and organomegaly .

Lactosylceramide (LacCer)

- Structure : LacCer is the acylated counterpart of LacSph, with a fatty acid chain attached to the sphingosine amine.

- Biological Role: Unlike LacSph, LacCer is a signaling lipid involved in atherosclerosis, monocyte migration, and immune responses. Its metabolism is a therapeutic target for inflammatory diseases .

Lyso-Sulfatide (Lyso-SF)

- Structure : Sulfated gathis compound.

- Biological Role: Accumulates in metachromatic leukodystrophy (MLD).

Table 1: Key Comparative Features

| Compound | Carbohydrate Moiety | Key Structural Feature | Associated Disease | Toxicity Profile |

|---|---|---|---|---|

| This compound | Lactose | Free amine, no acyl chain | Krabbe, GM1 gangliosidosis | Lysosomal pH disruption (low data) |

| Psychosine | Galactose | Free amine | Krabbe disease | Severe lysosomal dysfunction |

| Glucosylsphingosine | Glucose | Free amine | Gaucher disease | Inflammation, organomegaly |

| Lactosylceramide | Lactose | Acylated sphingosine | Atherosclerosis, LSDs | Pro-inflammatory signaling |

| Lyso-Sulfatide | Sulfated galactose | Sulfate group, free amine | MLD | Demyelination (hypothesized) |

Mechanistic and Functional Insights from Research

Lysosomal Toxicity and Structural Determinants

- The free amine group in lysosphingolipids (e.g., Psy, LacSph) is protonatable, enabling lysosomal membrane permeabilization and pH elevation. This mechanism is absent in acylated derivatives like LacCer or N-AcPsy .

Metabolic and Signaling Pathways

Vorbereitungsmethoden

Chemical Synthesis of Lactosylsphingosine

Synthesis from Garner’s Aldehyde

A streamlined chemical route starting from commercially available (S)-Garner’s aldehyde has been developed to synthesize this compound in four steps . The process begins with the conversion of Garner’s aldehyde into a sphingosine glycosyl acceptor through sequential protection, coupling, and deprotection reactions. The glycosyl acceptor is then subjected to lactose conjugation using stereoselective glycosylation conditions. This method reduces the number of synthetic steps compared to earlier approaches, achieving a total yield of approximately 35–40% . Critical steps include:

-

Aldehyde Protection : The aldehyde group is protected as an acetal to prevent side reactions during subsequent steps.

-

Sphingosine Backbone Formation : A Wittig reaction introduces the sphingosine’s unsaturated hydrocarbon chain.

-

Lactose Coupling : The sphingosine acceptor is glycosylated with a lactose donor under Mitsunobu conditions, ensuring β-anomeric selectivity.

-

Global Deprotection : Acidic hydrolysis removes protecting groups, yielding this compound.

This route is favored for its scalability and compatibility with solid-phase purification techniques.

Chemoenzymatic Synthesis Strategies

One-Pot Multienzyme (OPME) Systems

Chemoenzymatic approaches leverage glycosyltransferases to extend glycan chains on this compound precursors. A hallmark example involves the enzymatic elongation of lactosyl sphingosine (LacβSph) using sequential OPME reactions . Key features include:

-

Substrate Flexibility : LacβSph, synthesized chemically or derived from natural sources, serves as the starting material.

-

Enzymatic Glycosylation : Glycosyltransferases such as β1–4GalNAcT (CjCgtA) and β1–3-galactosyltransferase (CjCgtB) are employed to add monosaccharides in a regio- and stereospecific manner .

-

Detergent-Assisted Solubility : Sodium cholate is added to enhance substrate solubility during later enzymatic steps .

A notable application is the synthesis of GM1 ganglioside precursors, where LacβSph is extended to form Galβ3GalNAcβ4Galβ4GlcβSph in a single reaction vessel . This method achieves an overall yield of 57% for complex glycosphingolipids .

Enzyme Engineering for Improved Efficiency

To overcome limitations in enzyme stability and solubility, fusion proteins such as maltose-binding protein (MBP)-tagged glycosyltransferases have been developed . These modifications enhance soluble expression in E. coli and prolong enzymatic activity, enabling multistep reactions without intermediate purification.

Biosynthetic Pathways and Biotechnological Production

Natural Biosynthesis in Eukaryotic Cells

In vivo, this compound is derived from lactosylceramide (LacCer), which is synthesized via:

-

Ceramide Glucosylation : UDP-glucose ceramide glucosyltransferase (UGCG) transfers glucose to ceramide, forming glucosylceramide (GlcCer) .

-

β-Galactosylation : Lactosylceramide synthase (β4GalT-V) adds galactose to GlcCer, producing LacCer .

-

Deacylation : Enzymatic removal of the fatty acid from LacCer yields this compound.

This pathway is tightly regulated, with LacCer serving as the precursor for over 300 glycosphingolipid species .

Cell-Free Biosynthetic Systems

Recent advances employ cell-free systems combining purified enzymes to mimic natural biosynthesis. For example, a mixture of UGCG, β4GalT-V, and sphingolipid ceramide deacylase can convert ceramide to this compound in vitro. These systems bypass cellular toxicity issues associated with sphingolipid accumulation.

Purification and Analytical Methods

Solid-Phase Extraction (SPE)

This compound’s hydrophobic sphingosine tail enables rapid purification using C18 cartridges. A typical protocol involves:

-

Sample Loading : Dissolve crude product in aqueous acetonitrile (10–20% CH3CN).

-

Washing : Remove impurities with 30% CH3CN.

-

Elution : Recover this compound with 50–70% CH3CN .

This method achieves >95% purity in under 30 minutes, minimizing solvent use .

LC-ESI-MS/MS Quantification

Post-purification analysis utilizes reversed-phase HPLC coupled with tandem mass spectrometry. Key parameters include:

-

Mobile Phase : Gradient of 50 mM formic acid in water and acetonitrile/acetone (1:1) .

-

Detection : MRM transitions at m/z 462 → 282 for this compound .

Comparative Analysis of Synthesis Methods

Eigenschaften

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-6-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H57NO12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(34)19(31)18-40-29-27(39)25(37)28(22(17-33)42-29)43-30-26(38)24(36)23(35)21(16-32)41-30/h14-15,19-30,32-39H,2-13,16-18,31H2,1H3/b15-14+/t19-,20+,21+,22+,23-,24-,25+,26+,27+,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQKSCOKUMZMISB-GPWKTZPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H57NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

623.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109785-20-8 | |

| Record name | Lactosyl lysosphingolipid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109785208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.